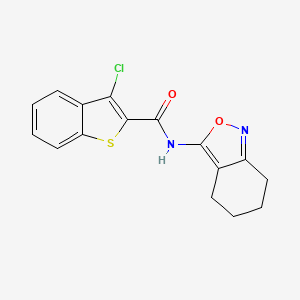

3-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene carboxamides

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzothiophene Core: Starting with a suitable thiophene derivative, the benzothiophene core can be synthesized through cyclization reactions.

Introduction of the Chloro Group: Chlorination of the benzothiophene core using reagents like thionyl chloride or phosphorus pentachloride.

Formation of the Benzoxazole Ring: The benzoxazole ring can be formed through cyclization of an appropriate precursor, such as an o-aminophenol derivative.

Amidation Reaction: Finally, the benzothiophene and benzoxazole intermediates can be coupled through an amidation reaction using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro group or other reactive sites.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound belongs to the class of benzamide derivatives and contains a chloro substituent along with a tetrahydrobenzoxazole moiety. The synthesis typically involves several steps:

- Starting Material : The synthesis begins with the reaction of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with 2-amino-6-substituted benzothiazole in a pyridine medium.

- Reflux Conditions : The reaction is conducted under reflux for several hours to ensure complete conversion.

- Characterization : The resulting compound is characterized using spectroscopic methods such as 1H NMR and IR spectroscopy to confirm its structure and purity.

Anthelmintic Activity

Research indicates that derivatives of this compound exhibit significant anthelmintic effects against various helminths. A study summarized the activity levels of several derivatives:

| Compound | Activity Level | Remarks |

|---|---|---|

| 3a | Low | Poor anthelmintic activity |

| 3b | Moderate | Some efficacy observed |

| 3c | Low | Minimal effects |

| 3d | High | Significant activity |

| 3e | High | Significant activity |

| 3f | High | Significant activity |

These findings suggest that modifications in the molecular structure can enhance efficacy against parasitic infections.

Cytotoxicity

Preliminary studies have shown that this compound may exhibit selective cytotoxicity towards tumor cells while sparing normal cells. This property is crucial for developing potential anticancer therapies, indicating its role as a candidate for further research in oncology.

Other Pharmacological Activities

The compound also demonstrates various pharmacological activities including:

- Anti-inflammatory Effects : Potential inhibition of inflammatory pathways.

- Antimicrobial Properties : Activity against specific pathogens, which may be linked to its ability to disrupt cellular processes.

Case Studies

A notable case study involved testing similar benzothiophene derivatives against Helicobacter pylori. The results indicated that specific structural modifications significantly enhanced antibacterial potency, suggesting that this compound could be further explored for treating bacterial infections.

Wirkmechanismus

The mechanism of action of 3-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzothiophene-2-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical and pharmacological studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzothiophene Derivatives: Compounds with similar benzothiophene cores.

Benzoxazole Derivatives: Compounds with similar benzoxazole rings.

Carboxamide Derivatives: Compounds with similar carboxamide functional groups.

Uniqueness

The uniqueness of 3-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzothiophene-2-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Biologische Aktivität

3-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The compound is synthesized through multi-step organic reactions. Typically, it involves the cyclization of appropriate precursors under controlled conditions. The synthetic routes may include oxidation and substitution reactions using various reagents to achieve the desired molecular structure.

Antimicrobial Properties

Recent studies have indicated that derivatives of benzoxazole and benzothiazole exhibit notable antimicrobial activities. For instance, compounds similar to this compound have shown effectiveness against several bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways .

Anticancer Activity

Research has demonstrated that benzoxazole derivatives can possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The presence of specific functional groups in the benzoxazole moiety appears to enhance cytotoxic activity .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Target Cell Lines |

|---|---|---|

| Antimicrobial | Effective against bacteria | Various strains |

| Anticancer | Induces apoptosis | MCF-7, HCT-116 |

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in critical cellular processes. For example, the compound could disrupt signaling pathways essential for cell proliferation and survival in cancer cells .

Case Studies

Several case studies have explored the efficacy of similar compounds:

- Benzoxazole Derivatives : A study by Layek et al. highlighted the cytotoxic effects of benzoxazole derivatives on human cancer cell lines. The presence of an acetic acid group significantly enhanced their activity .

- Antimicrobial Screening : A comparative analysis showed that compounds with similar structures exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could optimize efficacy .

Eigenschaften

IUPAC Name |

3-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S/c17-13-10-6-2-4-8-12(10)22-14(13)15(20)18-16-9-5-1-3-7-11(9)19-21-16/h2,4,6,8H,1,3,5,7H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWALZREQRWXSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NOC(=C2C1)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.